1-(1,8-Naphthyridin-2-yl)cyclopropanamine
CAS No.:
Cat. No.: VC15986612
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11N3 |
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Molecular Weight | 185.22 g/mol |
IUPAC Name | 1-(1,8-naphthyridin-2-yl)cyclopropan-1-amine |
Standard InChI | InChI=1S/C11H11N3/c12-11(5-6-11)9-4-3-8-2-1-7-13-10(8)14-9/h1-4,7H,5-6,12H2 |
Standard InChI Key | XATJGCLNZVBJCC-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(C2=NC3=C(C=CC=N3)C=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(1,8-Naphthyridin-2-yl)cyclopropanamine belongs to the naphthyridine class of heterocyclic compounds, which feature a fused bicyclic system containing two nitrogen atoms. The compound’s IUPAC name, 1-(1,8-naphthyridin-2-yl)cyclopropan-1-amine, reflects its core structure: a naphthyridine ring (positions 1,8) linked to a cyclopropane ring bearing an amine group. Key molecular descriptors include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 185.22 g/mol |
Canonical SMILES | C1CC1(C2=NC3=C(C=CC=N3)C=C2)N |
InChI Key | XATJGCLNZVBJCC-UHFFFAOYSA-N |
The planar naphthyridine system enables π-π stacking interactions with biological targets, while the cyclopropane ring introduces steric constraints that may influence binding specificity .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 1-(1,8-naphthyridin-2-yl)cyclopropanamine likely involves multi-step sequences common to naphthyridine derivatives. A plausible pathway includes:
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Naphthyridine Core Formation: Cyclocondensation of aminopyridine derivatives with ketones or aldehydes under acidic conditions.
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Cyclopropanation: Introduction of the cyclopropane ring via [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents .
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Amine Functionalization: Selective amination at the cyclopropane position using ammonia or protected amine precursors.
Key challenges include avoiding ring-opening reactions of the strained cyclopropane during synthesis and ensuring regioselectivity in naphthyridine substitution .
Chemical Reactivity
The compound’s reactivity is dominated by:
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Electrophilic Aromatic Substitution: The naphthyridine ring undergoes nitration or halogenation at electron-deficient positions (e.g., C4 or C5).
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Amine Participation: The primary amine group engages in nucleophilic reactions, such as acylation or Schiff base formation, which are critical for prodrug development.
Biological Activities and Mechanisms
Neurological Applications
Naphthyridines modulate neurotransmitter systems implicated in Alzheimer’s disease and depression. For example, 2-(1,8-naphthyridin-2-yl)-phenol enhances STAT1 signaling, a pathway involved in neuroinflammation and synaptic plasticity . While 1-(1,8-naphthyridin-2-yl)cyclopropanamine’s effects on neurological targets remain uncharacterized, its ability to cross the blood-brain barrier (predicted by logP ≈ 2.1) warrants further investigation.
Future Directions and Challenges
Target Identification
High-throughput screening and proteomic studies are needed to identify specific molecular targets. Computational docking suggests affinity for kinase domains (e.g., EGFR, PI3K) and G-protein-coupled receptors .
Synthetic Optimization
Improving synthetic yields and scalability remains critical. Flow chemistry and microwave-assisted synthesis could mitigate challenges associated with cyclopropane instability .
Preclinical Development
Prioritize in vivo efficacy studies in malaria and cancer models, coupled with toxicokinetic assessments. Co-crystallization with target proteins (e.g., PI3Kγ) will guide structure-based optimization.
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